molecular formula C10H11BrO2 B1288658 3-(2-Bromophenyl)butanoic acid CAS No. 66192-08-3

3-(2-Bromophenyl)butanoic acid

Cat. No.: B1288658
CAS No.: 66192-08-3
M. Wt: 243.1 g/mol
InChI Key: GOMRPAZFPUTDBB-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)butanoic acid: is an organic compound with the molecular formula C10H11BrO2 . It is characterized by the presence of a bromine atom attached to the second position of a phenyl ring, which is further connected to a butanoic acid moiety.

Scientific Research Applications

Chemistry: 3-(2-Bromophenyl)butanoic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for the formation of complex molecules through further chemical modifications.

Biology: In biological research, this compound is studied for its potential effects on cellular processes and its ability to interact with specific biological targets. It may serve as a precursor for the synthesis of bioactive molecules.

Medicine: this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities. These studies aim to develop new drugs with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for various manufacturing processes.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Suzuki–Miyaura Coupling: One common method for synthesizing 3-(2-Bromophenyl)butanoic acid involves the Suzuki–Miyaura coupling reaction.

    Grignard Reaction: Another method involves the Grignard reaction, where a Grignard reagent (such as phenylmagnesium bromide) reacts with an appropriate ester or acid chloride to form the desired product.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(2-Bromophenyl)butanoic acid can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 3-phenylbutanoic acid.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 3-(2-Bromophenyl)butanone or this compound.

    Reduction: Formation of 3-phenylbutanoic acid.

    Substitution: Formation of 3-(2-Hydroxyphenyl)butanoic acid or 3-(2-Aminophenyl)butanoic acid.

Comparison with Similar Compounds

    3-Phenylbutanoic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.

    2-Bromophenylacetic acid: Similar structure but with a shorter carbon chain, leading to different chemical properties and applications.

    4-Bromophenylbutanoic acid: Bromine atom is positioned differently, affecting its reactivity and interactions.

Uniqueness: 3-(2-Bromophenyl)butanoic acid is unique due to the specific positioning of the bromine atom on the phenyl ring, which influences its chemical reactivity and biological interactions. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-(2-bromophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-7(6-10(12)13)8-4-2-3-5-9(8)11/h2-5,7H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOMRPAZFPUTDBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of ethyl 3-(2-bromophenyl)-3-methylpropionate (28.04 g, 109.1 mmole) in the mixture of ethanol (200 ml) and water (100 ml) was added potassium hydroxide (12.2 g, 218.2 mmole). The solution was heated under reflux for 5 hours, left standing overnight as it was, the solvent was removed to about half of its original amount, and dilute hydrochloric acid was added to the concentrate. To this mixture was added dichloromethane followed by an aqueous ammonium chloride solution, the layers were separated, and the organic layer was dried over magnesium sulfate. The solvent was removed by distillation under reduced pressure to give 3-(2-bromophenyl)-3-methylpropionic acid (27.97 g, quant.).
Name
ethyl 3-(2-bromophenyl)-3-methylpropionate
Quantity
28.04 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 28.04 g of ethyl 3-(2-bromophenyl)-3-methylpropionate (109.1 mmole) in ethanol (200 ml) and water (100 ml) was added 12.2 g of potassium hydroxide (218.2 mmole), and the mixture was heated under reflux for 5 hours. After the mixture was left standing at room temperature, it was concentrated to a half of the volume by distillation and diluted again with dilute hydrochloric acid. Dichloromethane was then added, and an aqueous ammonium chloride solution was added before extraction. The organic layer was dried over magnesium sulfate, and the solvent was removed by distillation to give 27.97 g of 3-(2-bromophenyl)-3-methylpropionic acid (quantitatively).
Name
ethyl 3-(2-bromophenyl)-3-methylpropionate
Quantity
28.04 g
Type
reactant
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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